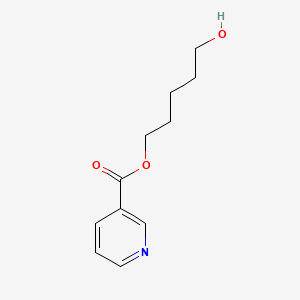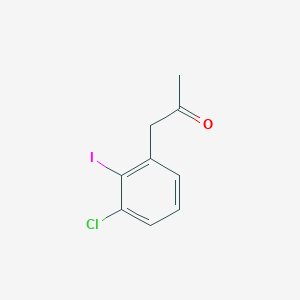
1-(3-Chloro-2-iodophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIO and a molecular weight of 294.52 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with a propan-2-one group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-2-iodophenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the Friedel-Crafts acylation reaction, where a chlorinated and iodinated benzene derivative reacts with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Analyse Chemischer Reaktionen
1-(3-Chloro-2-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium iodide.
Oxidation Reactions: The propan-2-one group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-iodophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the propan-2-one group can undergo nucleophilic addition reactions. These interactions can affect various molecular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-2-iodophenyl)propan-2-one can be compared with other halogenated aromatic ketones, such as:
- 1-(3-Bromo-2-iodophenyl)propan-2-one
- 1-(3-Chloro-2-fluorophenyl)propan-2-one
- 1-(3-Chloro-2-bromophenyl)propan-2-one
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The presence of different halogens can lead to variations in chemical behavior, making each compound unique in its own right .
Eigenschaften
Molekularformel |
C9H8ClIO |
|---|---|
Molekulargewicht |
294.51 g/mol |
IUPAC-Name |
1-(3-chloro-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
ILPGAWHMHPWBQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
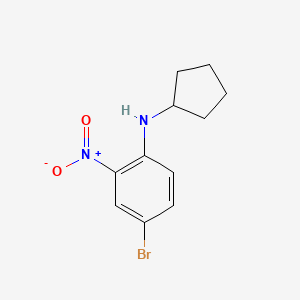
![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)



![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)
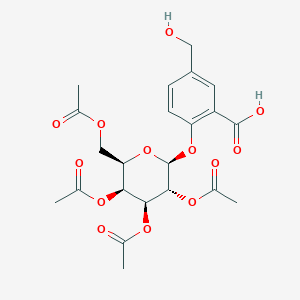
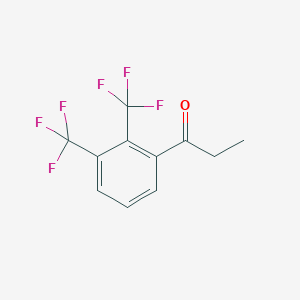
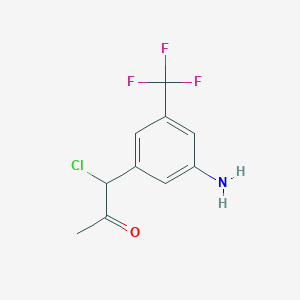
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)
